N-Methylisoquinolin-6-amine dihydrochloride
Description
N-Methylisoquinolin-6-amine dihydrochloride: is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-methylisoquinolin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;;/h2-7,11H,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWDNLRFQOJPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylisoquinolin-6-amine dihydrochloride typically involves the methylation of isoquinolin-6-amine. One common method is the reaction of isoquinolin-6-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-Methylisoquinolin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: N-Methylisoquinolin-6-amine N-oxide.
Reduction: N-Methylisoquinolin-6-amine.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Table 1: Common Reactions Involving N-Methylisoquinolin-6-amine Dihydrochloride
| Reaction Type | Product | Yield | Conditions |
|---|---|---|---|
| Oxidation | N-Methylisoquinolin-6-amine N-oxide | Variable | Depends on oxidizing agent |
| Reduction | N-Methylisoquinolin-6-amine | Variable | Reducing conditions vary |
| Substitution | Various substituted isoquinolines | Variable | Varies by substituent |
Biological Applications
Research has highlighted the potential biological activities of this compound, particularly its interactions with enzymes and receptors. Studies suggest that the compound may exhibit antiviral properties, particularly against influenza viruses. For instance, derivatives of isoquinoline have shown effective inhibition of viral protein expression, which is crucial for viral replication .
Case Study: Antiviral Activity
In a study investigating the antiviral efficacy of isoquinolone derivatives, compounds similar to this compound demonstrated significant activity against influenza strains. The effective concentration (EC50) values ranged from 0.2 to 0.6 µM, indicating potent antiviral effects while maintaining low cytotoxicity . The selective index (SI) was reported to be ≥65, suggesting a favorable therapeutic window.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals. Ongoing research focuses on its role in modulating enzyme activity and its potential as an anti-inflammatory or anticancer agent.
Table 2: Potential Therapeutic Applications of this compound
| Therapeutic Area | Potential Application | Mechanism of Action |
|---|---|---|
| Antiviral | Influenza treatment | Inhibition of viral protein synthesis |
| Anti-inflammatory | Modulation of inflammatory pathways | Interaction with inflammatory mediators |
| Anticancer | Targeting cancer cell proliferation | Induction of apoptosis in cancer cells |
Industrial Applications
Beyond its roles in research and medicine, this compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its ability to form stable complexes makes it useful in creating colorants for various materials.
Mechanism of Action
The mechanism of action of N-Methylisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate enzymatic reactions, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Isoquinoline: The parent compound of N-Methylisoquinolin-6-amine dihydrochloride, used in the synthesis of various alkaloids and pharmaceuticals.
N-Methylisoquinoline: A closely related compound with similar chemical properties but lacking the amine group.
6-Aminoisoquinoline: Another derivative of isoquinoline with an amine group at the 6-position but without the methyl group.
Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential therapeutic benefits.
Biological Activity
N-Methylisoquinolin-6-amine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound is derived from isoquinoline, a bicyclic compound known for its diverse biological activities. The synthesis typically involves the methylation of isoquinoline derivatives, leading to various substituted isoquinoline derivatives depending on the reaction conditions and nucleophiles used.
The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors:
- Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to certain receptors, altering signal transduction pathways that are crucial for cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-Methylisoquinolin-6-amine have demonstrated activity against a range of bacteria and fungi .
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Isoquinoline derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Cardiovascular Effects : Research indicates that this compound may influence blood pressure regulation and smooth muscle contraction, suggesting potential applications in treating cardiovascular diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, B. cereus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cardiovascular | Modulates blood pressure and smooth muscle |
Case Study Insights
- Antimicrobial Efficacy : A study demonstrated that N-Methylisoquinolin-6-amine derivatives exhibited moderate to good antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.17 to >3.75 mg/mL against various bacterial strains, including E. coli and B. cereus .
- Cancer Cell Studies : In vitro studies revealed that certain isoquinoline derivatives could significantly inhibit the proliferation of cancer cells, suggesting a mechanism involving the disruption of cell cycle progression and induction of apoptosis .
- Pharmacokinetics : Research on the pharmacokinetic properties of related compounds indicates favorable absorption and distribution profiles, which are critical for their effectiveness as therapeutic agents .
Q & A
Q. Basic
- NMR spectroscopy : Confirm methyl group placement and aromatic proton environments (¹H/¹³C NMR) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂Cl₂) .
- HPLC/GC-FID : Assess purity (>98%) using reverse-phase C18 columns or gas chromatography with flame ionization detection .
- X-ray crystallography : Resolve crystal structure for salt form validation, if single crystals are obtainable .
How does the dihydrochloride salt form influence pharmacological activity compared to the free base?
Advanced
The dihydrochloride form enhances:
- Solubility : Improved aqueous solubility facilitates in vitro assays (e.g., enzyme inhibition studies).
- Bioavailability : Protonated amines increase membrane permeability in cellular models .
- Stability : Reduced hygroscopicity compared to free bases ensures consistent storage conditions (−20°C, desiccated) .
Methodological note : Compare free base and salt forms in parallel assays (e.g., solubility in PBS, pharmacokinetic profiling in rodent models) .
How can researchers resolve contradictions in reported reactivity data (e.g., oxidation/reduction outcomes) for this compound?
Q. Advanced
- Variable analysis : Replicate studies under controlled conditions (e.g., inert atmosphere for oxidation-sensitive reactions) .
- Computational modeling : Use databases like PISTACHIO or REAXYS to predict reaction pathways and validate experimental outcomes .
- Advanced spectroscopy : Employ in-situ FTIR or Raman to detect transient intermediates (e.g., N-oxide formation during oxidation) .
What are the solubility properties of this compound in common laboratory solvents?
Q. Basic
- Polar solvents : Highly soluble in water (>50 mg/mL) and methanol due to ionic interactions.
- Non-polar solvents : Insoluble in hexane or diethyl ether.
- Method : Perform gravimetric analysis by dissolving known masses in solvents at 25°C, followed by filtration and drying .
What experimental design considerations are critical for studying the compound’s mechanism of action in vitro?
Q. Advanced
- Cell-based assays : Use physiologically relevant pH (7.4) to mimic salt dissociation in biological systems .
- Control groups : Include free base and hydrochloride analogs to isolate salt-specific effects .
- Dosage range : Optimize concentrations based on solubility limits (e.g., 1–100 µM in cell culture media) .
How does storage condition variability impact the stability of this compound?
Q. Basic
- Temperature : Store at −20°C in airtight containers to prevent degradation.
- Humidity : Desiccate to avoid hygroscopic clumping.
- Validation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
What strategies mitigate degradation of the compound during long-term experimental setups?
Q. Advanced
- Light protection : Use amber vials to prevent photodegradation.
- Buffer selection : Avoid phosphate buffers at high temperatures; opt for HEPES or Tris .
- Additives : Include antioxidants (e.g., ascorbic acid) in aqueous solutions .
How can computational tools predict the reactivity of this compound in novel reactions?
Q. Advanced
- Database mining : Use PISTACHIO_RINGBREAKER or REAXYS_BIOCATALYSIS to identify analogous reactions .
- DFT calculations : Model transition states for electrophilic substitution at the isoquinoline ring .
- Machine learning : Train models on existing kinetic data to forecast reaction yields .
What are the key impurities to monitor during synthesis, and how are they characterized?
Q. Basic
- Common impurities : Unreacted isoquinolin-6-amine, over-methylated byproducts.
- Detection : HPLC-MS with impurity-specific columns (e.g., C18 for polar impurities) .
- Quantification : Compare retention times and peak areas against spiked standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
